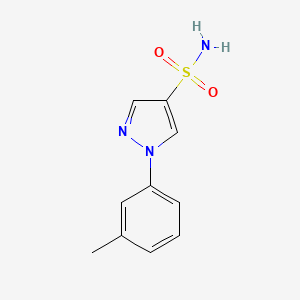

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

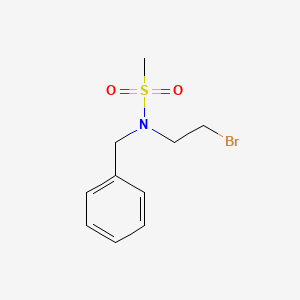

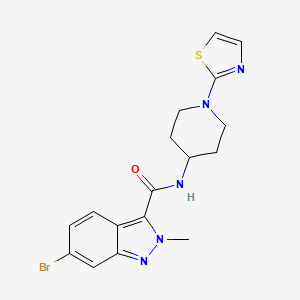

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogel Formation and Morphology Tuning

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea forms hydrogels in acidic conditions, demonstrating the potential for creating materials with tunable physical properties. The morphology and rheology of these gels can be adjusted by varying the anion identity, which directly affects the gels' elastic storage modulus. This characteristic highlights the compound's utility in designing materials with specific mechanical properties for diverse applications, such as biomedical devices or drug delivery systems (Lloyd & Steed, 2011).

Intramolecular Hydrogen Bonding and Cytosine Complexation

Substituent effects on pyrid-2-yl ureas have been studied, revealing the equilibrium between different conformational isomers and their ability to bind cytosine through intramolecular hydrogen bonding. This property could be leveraged in the design of molecular recognition systems or sensors, as well as in pharmaceutical research for targeting specific biomolecules (Chien et al., 2004).

Microwave-assisted Synthesis of Thiadiazolyl Ureas

A novel method utilizing microwave irradiation for the efficient synthesis of thiadiazolyl urea derivatives has been developed. This technique offers a rapid and convenient approach for creating a wide range of compounds, potentially useful in various fields, including medicinal chemistry and materials science (Li & Chen, 2008).

Anticancer Activity of Aryl-phenyl Urea Derivatives

Diaryl ureas, including variants of the target compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have identified compounds with significant inhibitory effects, suggesting the potential of such derivatives as new anticancer agents. This research could lead to the development of novel therapies for treating different types of cancer (Feng et al., 2020).

Ion-pair Binding and Metal Coordination

The compound has been utilized in studying ion-pair binding through metal coordination and hydrogen bonding interactions. This application is relevant in the development of metallo-supramolecular assemblies for use in catalysis, environmental remediation, and the synthesis of complex molecular structures (Qureshi et al., 2009).

Propiedades

IUPAC Name |

1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-26-15(9-16(25-26)12-3-2-8-22-10-12)11-23-17(27)24-14-6-4-13(5-7-14)18(19,20)21/h2-10H,11H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTXYCQGBXCZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)

![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)